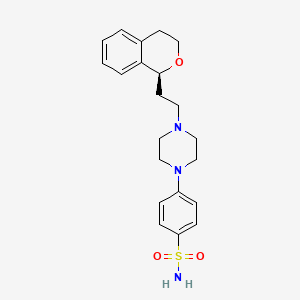

Sonepiprazole

Descripción general

Descripción

Sonepiprazole (U-101,387, PNU-101,387-G) is a drug of the phenylpiperazine class which acts as a highly selective D4 receptor antagonist . It was initially developed by Pfizer Inc .

Molecular Structure Analysis

This compound has a molecular formula of C21H27N3O3S and an average mass of 401.522 Da . It has one defined stereocentre .

Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 613.9±65.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.8 mmHg at 25°C . It has 6 hydrogen bond acceptors, 2 hydrogen bond donors, and 5 freely rotating bonds .

Aplicaciones Científicas De Investigación

Antagonismo del Receptor de Dopamina D4

Sonepiprazole es conocido por su antagonismo selectivo y de alta afinidad del receptor de dopamina D4 de rata y humano, con un valor de Ki de 10 nM. Esto sugiere su posible aplicación en la investigación relacionada con trastornos psiquiátricos donde están implicados los receptores de dopamina D4, como la esquizofrenia y el trastorno bipolar .

Inducción de la Expresión del Gen c-fos

La investigación indica que this compound puede inducir la expresión del gen c-fos en la corteza prefrontal medial, de manera similar a la clozapina, un medicamento antipsicótico. Esta aplicación podría ser significativa en el estudio de los patrones de expresión genética asociados con el tratamiento antipsicótico .

Investigación de la Corteza Prefrontal

La capacidad de this compound para inducir selectivamente la expresión de c-fos en la corteza prefrontal lo posiciona como una herramienta útil en la investigación neurocientífica centrada en esta región del cerebro, que es crucial para las funciones cognitivas y los procesos de toma de decisiones .

Estudios de Administración de Anfetaminas

this compound se ha utilizado para bloquear los efectos conductuales, bioquímicos y genómicos de la administración repetida de anfetaminas en ratas. Esta aplicación es valiosa para la investigación sobre el abuso de sustancias y las vías neuroquímicas involucradas en la adicción .

Estudios de Afinidad del Receptor de Monoamina

Con su baja afinidad en otros receptores de monoamina (Ki > 2000 nM), this compound sirve como un agente de contraste cuando se estudia la especificidad de las interacciones receptor-ligando en varias vías monoaminérgicas .

Investigación Psicofarmacológica

Dado su perfil farmacológico, this compound puede utilizarse en la investigación psicofarmacológica para explorar los efectos del antagonismo de la dopamina sobre el comportamiento, la cognición y la neuroquímica, proporcionando información sobre el tratamiento de los trastornos de salud mental .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Sonepiprazole is a drug of the phenylpiperazine class that acts as a highly selective D4 receptor antagonist . The D4 receptor is a type of dopamine receptor, a class of G protein-coupled receptors that are prominent in the central nervous system. This compound exhibits highly specific binding to the D4 dopamine receptor with more than 100-fold selectivity for the D4 receptor over other receptors, including dopamine, serotonin, and adrenergic receptors .

Mode of Action

It interacts with its target by binding to the D4 receptor, thereby inhibiting the receptor’s function .

Biochemical Pathways

It has been shown to reverse the prepulse inhibition deficits induced by apomorphine , suggesting that it may influence dopaminergic signaling pathways. Additionally, it has been shown to enhance cortical activity and inhibit stress-induced cognitive impairment .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of D4 dopamine receptor activity. By acting as a D4 receptor antagonist, this compound can influence various physiological processes regulated by dopamine, such as motor control, cognition, and mood . It has been shown to enhance cortical activity and inhibit stress-induced cognitive impairment .

Propiedades

IUPAC Name |

4-[4-[2-[(1S)-3,4-dihydro-1H-isochromen-1-yl]ethyl]piperazin-1-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O3S/c22-28(25,26)19-7-5-18(6-8-19)24-14-12-23(13-15-24)11-9-21-20-4-2-1-3-17(20)10-16-27-21/h1-8,21H,9-16H2,(H2,22,25,26)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNUQCGWXPNGORO-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(C2=CC=CC=C21)CCN3CCN(CC3)C4=CC=C(C=C4)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H](C2=CC=CC=C21)CCN3CCN(CC3)C4=CC=C(C=C4)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801317650 | |

| Record name | Sonepiprazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

170858-33-0 | |

| Record name | Sonepiprazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170858-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sonepiprazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170858330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sonepiprazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SONEPIPRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O609V24217 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

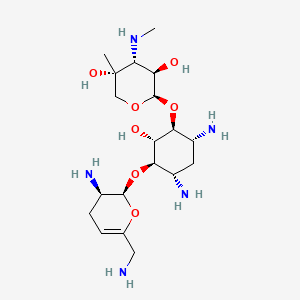

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

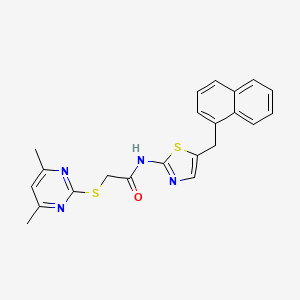

![N-(5-benzyl-1,3-thiazol-2-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B1680978.png)

![3-[[4-[5-[(3-Carboxyphenyl)carbamoyl]-1,3-dioxoisoindol-2-yl]benzoyl]amino]benzoic acid](/img/structure/B1680980.png)

![2-[3-(1,3-Benzodioxol-5-ylmethylamino)-6-chloroimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1680981.png)